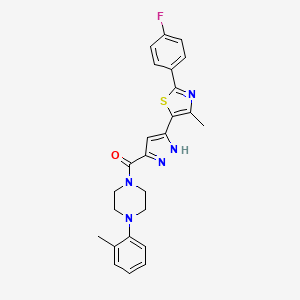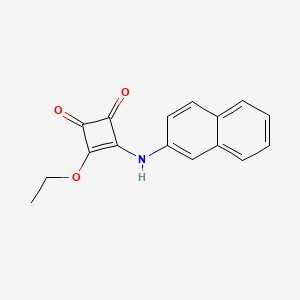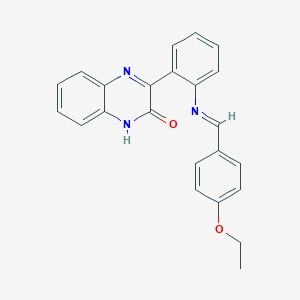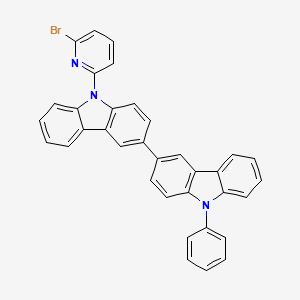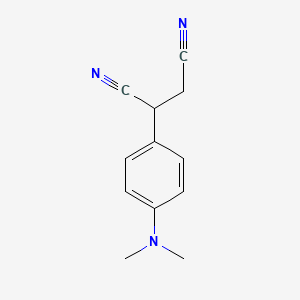![molecular formula C11H14N2O4 B14111179 2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid](/img/structure/B14111179.png)
2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid is a complex organic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the protection of the amino group followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Industrial methods often employ continuous flow techniques and advanced purification methods to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or sulfonamides.
Scientific Research Applications
2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of an enzyme or receptor, leading to changes in the activity or function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxamide
- 2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylate
- 2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxaldehyde
Uniqueness
2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid is unique due to its specific functional groups and their arrangement on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with a range of biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)7-6(9(14)15)4-5-13-8(7)12/h4-5H,1-3H3,(H2,12,13)(H,14,15) |
InChI Key |
PQDCGRBVCPLFOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14111098.png)
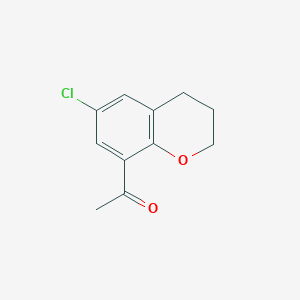
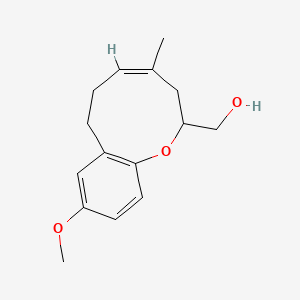
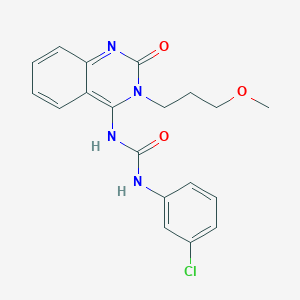
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
![Pyrrolo[3,4-c]pyrazole, 5-(6-chloro-5-Methyl-4-pyriMidinyl)-1,4,5,6-tetrahydro-1-Methyl-](/img/structure/B14111147.png)
